1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium

Description

Properties

CAS No. |

71065-87-7 |

|---|---|

Molecular Formula |

C35H69NaO8P |

Molecular Weight |

671.9 g/mol |

IUPAC Name |

disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1 |

InChI Key |

HZVPBNGKCKYXAH-MGDILKBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Appearance |

Unit:100 mgSolvent:nonePurity:98+%Physical solid |

Other CAS No. |

71065-87-7 |

Synonyms |

DPPA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate Sodium Salt (DPPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Simple Phospholipid

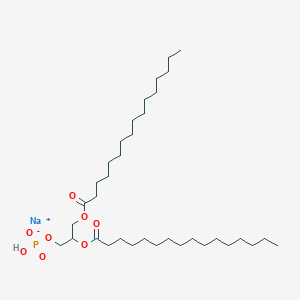

1,2-Dipalmitoyl-sn-glycerol 3-phosphate, commonly known as dipalmitoylphosphatidic acid (DPPA), is the simplest glycerophospholipid, yet it plays a profound role in cellular function and serves as a critical component in advanced drug delivery systems.[1][2] Structurally, it consists of a glycerol backbone esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position.[2] This amphipathic nature, with a hydrophobic diacyl tail and a hydrophilic phosphate headgroup, dictates its self-assembly in aqueous environments and its crucial involvement in membrane dynamics and cellular signaling.[2][3] This guide provides a comprehensive overview of the core physical properties of the sodium salt of DPPA, offering insights for its application in research and pharmaceutical development.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of DPPA is essential for its effective use. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₆₈NaO₈P | [4][5][6] |

| Molecular Weight | 670.87 g/mol | [4][5][6] |

| Physical State | Crystalline solid at room temperature | [7] |

| Melting Point | 161 - 165 °C | [8][9][10] |

| Transition Temperature (Tm) | 67 °C | [4] |

| Purity | Typically >98% | [5][7] |

Solubility Profile: A Critical Parameter for Formulation

The solubility of DPPA is a critical factor in the preparation of lipid-based formulations such as liposomes and micelles.[11][12] As an amphiphilic molecule, its solubility varies significantly with the solvent system.

Qualitative Solubility:

-

Aqueous Solutions: DPPA is sparingly soluble in aqueous solutions. To enhance its solubility in aqueous buffers or isotonic saline, it is recommended to first dissolve it in an organic solvent and then dilute the solution.[13]

-

Organic Solvents:

Experimental Protocol: Determination of Phospholipid Solubility

A common method to assess the solubility of phospholipids involves a systematic approach of solvent addition and observation.

Objective: To determine the approximate solubility of DPPA in a given solvent.

Materials:

-

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPPA)

-

Solvents of interest (e.g., chloroform, ethanol, water)

-

Vortex mixer

-

Analytical balance

-

Glass vials

Procedure:

-

Weigh a precise amount of DPPA (e.g., 1 mg) into a clean, dry glass vial.

-

Add a small, measured volume of the solvent to be tested (e.g., 100 µL).

-

Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the DPPA has completely dissolved, incrementally add more DPPA until saturation is reached (i.e., solid particles remain after thorough mixing).

-

If the DPPA has not dissolved, incrementally add more solvent until complete dissolution is observed.

-

Calculate the solubility in terms of mg/mL.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Thermotropic Behavior: Phase Transitions

The physical state and fluidity of lipid bilayers are highly dependent on temperature. The temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state is known as the phase transition temperature (Tm). [10]For DPPA, the transition temperature is reported to be 67 °C. [4]This relatively high Tm is due to the two long, saturated palmitoyl chains, which allow for tight packing of the lipid molecules in the gel phase.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Tm Determination

Differential scanning calorimetry (DSC) is a powerful technique for studying the thermotropic behavior of lipids. [14][15]It measures the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the phase transition temperature (Tm) of DPPA.

Materials:

-

DPPA

-

Aqueous buffer (e.g., phosphate-buffered saline)

-

Differential Scanning Calorimeter (DSC)

-

Hermetic DSC pans

Procedure:

-

Prepare a well-hydrated dispersion of DPPA in the desired aqueous buffer. This can be achieved by vortexing and/or sonication.

-

Accurately weigh a small amount of the DPPA dispersion into a hermetic DSC pan.

-

Prepare a reference pan containing the same volume of the aqueous buffer.

-

Place the sample and reference pans into the DSC instrument.

-

Set the DSC to scan over a temperature range that encompasses the expected Tm of DPPA (e.g., 20 °C to 80 °C) at a controlled heating and cooling rate (e.g., 1-5 °C/min).

-

Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the heating scan.

-

The temperature at the apex of the peak is taken as the phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).

Caption: A simplified workflow for determining the phase transition temperature (Tm) of DPPA using DSC.

Biophysical Properties and Role in Membrane Dynamics

The unique biophysical properties of phosphatidic acid, including DPPA, contribute to its significant role in modulating membrane structure and function. [16][17]The small, highly charged headgroup of PA can induce negative curvature in membranes, which is important for processes like vesicle formation and fusion. [16]The ionization state of the phosphate headgroup is pH-dependent, which can influence its interactions with proteins and other lipids. [3]

Involvement in Cellular Signaling

Phosphatidic acid is not merely a structural component of membranes; it is also a critical signaling lipid involved in various cellular processes. [18][19]PA has been shown to be a key regulator of the mTOR (mechanistic target of rapamycin) and Hippo signaling pathways, which are central to cell growth, proliferation, and organ size control. [8]Interestingly, studies have indicated that unsaturated species of PA, but not the saturated DPPA, can activate the mTOR pathway. However, PA, in general, has been shown to directly interact with components of the Hippo pathway, such as LATS and NF2, to regulate its activity.

Caption: A simplified diagram illustrating the role of phosphatidic acid in the mTOR and Hippo signaling pathways.

Conclusion

This compound salt is a phospholipid with well-defined physical properties that make it a valuable tool in both basic research and pharmaceutical applications. Its low solubility in water and high transition temperature are direct consequences of its saturated diacyl structure. These characteristics, along with its ability to self-assemble into stable bilayers and its involvement in key cellular signaling pathways, underscore its importance. The experimental protocols outlined in this guide provide a framework for the precise characterization of DPPA, enabling researchers and formulation scientists to harness its full potential.

References

- Han, X., et al. (2019). Phosphatidic acid: a lipid regulator of the Hippo pathway. Molecular & Cellular Oncology, 6(1), 1558683.

- Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881–888.

-

Avanti Polar Lipids. (n.d.). 16:0 PA 830855 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphatidic acid. Retrieved from [Link]

- Shinitzky, M., & Barenholz, Y. (1974). A simple method for the determination of phospholipids. Analytical Biochemistry, 61(1), 249–253.

- Han, X., et al. (2019). Phosphatidic acid: a lipid regulator of the Hippo pathway. Molecular & Cellular Oncology, 6(1), 1558683.

-

MySkinRecipes. (n.d.). 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). Retrieved from [Link]

- Bach, D., & Sela, B. (1980). Differential Scanning Calorimetry of Dipalmitoyl Phosphatidylcholine Analogues and of Their Interaction Products With Basic Polypeptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 596(2), 186–191.

- Tang, W., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.

- Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881–888.

- Han, X., et al. (2018). Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction. Developmental Cell, 47(2), 203-214.e6.

- Tang, W., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

-

MetwareBio. (n.d.). Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. Retrieved from [Link]

-

PubChem. (n.d.). Phosphatidic acid, dipalmitoyl. Retrieved from [Link]

-

ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

- Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In J. H. Kleinschmidt (Ed.), Lipid-Protein Interactions: Methods and Protocols (pp. 67–78). Humana Press.

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Biophysics and function of phosphatidic acid: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biologyreader.com [biologyreader.com]

- 5. Structural and topographical characteristics of dipalmitoyl phosphatidic acid in Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the Hippo Pathway by Phosphatidic Acid-Mediated Lipid-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphatidic acid: a lipid regulator of the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Solubility of phospholipids in oilseeds depending on the extraction conditions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry of dipalmitoyl phosphatidylcholine analogues and of their interaction products with basic polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 15. Phosphatidic acid: from biophysical properties to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphatidic acid: a lipid regulator of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 19. Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) Sodium Salt: An Endogenous Signaling Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA), a species of phosphatidic acid (PA), is a pivotal endogenous metabolite that functions as both a crucial intermediate in glycerolipid synthesis and a potent signaling molecule.[1][2][3] Its deceptively simple structure, consisting of a glycerol backbone, two saturated palmitic acid chains, and a phosphate headgroup, belies its complex role in cellular regulation. This guide provides an in-depth examination of DPPA, covering its physicochemical properties, its function in membrane dynamics and cell signaling, and detailed protocols for its analysis and experimental application. We aim to equip researchers with the technical knowledge and practical methodologies required to investigate the multifaceted roles of DPPA in health and disease, thereby facilitating advancements in drug discovery and development.

Introduction: The Dual Identity of DPPA

Phosphatidic acids (PAs) are the simplest class of glycerophospholipids and serve as the central precursor for the biosynthesis of all major membrane glycerophospholipids and storage lipids like triacylglycerols.[1][2][3] For many years, PAs were viewed primarily as transient metabolic intermediates. However, a growing body of evidence has firmly established PA as a critical lipid second messenger, involved in a vast array of cellular processes including cell growth, proliferation, membrane trafficking, and stress responses.[4][5][6]

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) is a specific molecular species of PA, characterized by two 16-carbon saturated fatty acyl chains (palmitate). This saturation significantly influences its biophysical properties, such as membrane packing and phase transition temperature, distinguishing its behavior from unsaturated PA species. As a human endogenous metabolite, DPPA's cellular levels are tightly regulated by a network of enzymes, including phospholipases, lipid kinases, and phosphatases, ensuring that its signaling functions are precisely controlled in time and space.[6][7][8] Understanding the unique contributions of the DPPA species is critical for dissecting its specific roles in the broader context of PA-mediated signaling.

Physicochemical Properties & Biological Significance

The structure of DPPA dictates its function. The two saturated palmitoyl chains allow for tight packing within the lipid bilayer, contributing to the formation of rigid, ordered membrane domains. The small, highly negatively charged phosphate headgroup is a key feature, enabling it to interact with specific protein domains, modulate membrane curvature, and participate in complex signaling networks.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₈NaO₈P | [7] |

| Molecular Weight | 670.87 g/mol | [7] |

| Physical Form | Solid | [7] |

| Melting Point | 161 - 165 °C | [9] |

| Main Transition Temp (Tm) | 66 °C | [10] |

| Charge at pH 7.4 | Anionic | N/A |

The high melting point and main phase transition temperature (Tm) are direct consequences of the saturated acyl chains, leading to a preference for gel-phase membranes at physiological temperatures.[10] This property is crucial for its role in modulating membrane structure and fluidity.

Biologically, DPPA is not just a structural component. It acts as a signaling hub through several mechanisms:

-

Recruitment and Activation of Proteins: The anionic headgroup of DPPA serves as an electrostatic anchor, recruiting and activating a host of cytosolic proteins to membrane surfaces.[5][6] This is a primary mechanism by which it regulates signaling pathways.

-

Modulation of Enzyme Activity: DPPA can directly bind to enzymes and allosterically modulate their activity. For example, small amounts of DPPA are reported to be necessary to initiate the fast hydrolysis reaction of phospholipase D (PLD), the very enzyme that can generate PA.[11]

-

Membrane Curvature and Trafficking: Due to its cone-like shape (small headgroup, large tail area), PA induces negative membrane curvature, which is a critical step in membrane fission and fusion events, such as vesicle budding and exocytosis.[5]

The Central Role of DPPA in Cell Signaling

Phosphatidic acid is a key player in numerous signal transduction cascades. While many studies refer to PA generically, the specific acyl chain composition can influence protein binding and downstream effects. DPPA, generated by enzymes like Phospholipase D (PLD), is a potent activator of several critical pathways.

One of the most well-characterized roles of PA is in the activation of the mechanistic Target of Rapamycin (mTOR) pathway , a central regulator of cell growth, proliferation, and metabolism.

DPPA-Mediated mTORC1 Activation Pathway

-

Stimulus: Growth factors or hormones bind to their respective cell surface receptors.

-

PLD Activation: This receptor activation triggers the recruitment and activation of Phospholipase D (PLD) at the plasma membrane.

-

DPPA Production: PLD catalyzes the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate DPPA and choline.

-

mTOR Recruitment & Activation: DPPA directly binds to the FRB domain of mTOR, promoting its localization to lysosomal membranes and leading to the activation of the mTOR Complex 1 (mTORC1).

-

Downstream Signaling: Activated mTORC1 phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1, leading to increased protein synthesis and cell growth.

Caption: DPPA-mediated activation of the mTORC1 signaling pathway.

Analytical Methodologies for DPPA Quantification

Accurate quantification of endogenous DPPA is challenging due to its low steady-state concentration but is essential for understanding its signaling roles.[4] High-performance liquid chromatography coupled to mass spectrometry (LC-MS) is the gold standard for this purpose.[4]

Protocol: Quantification of DPPA from Cultured Cells via LC-MS/MS

This protocol provides a robust workflow for the extraction and analysis of DPPA.

A. Materials & Reagents:

-

Cultured cells (e.g., HEK293)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

LC-MS grade methanol, chloroform, water

-

Internal Standard (IS): e.g., 17:0/17:0-PA (diheptadecanoyl-PA)

-

Nitrogen gas evaporator

-

Vortex mixer and centrifuge

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column[4]

-

High-resolution mass spectrometer[4]

B. Workflow:

Caption: Workflow for DPPA extraction and quantification by LC-MS/MS.

C. Causality and Self-Validation:

-

Why Bligh-Dyer? The chloroform/methanol/water system is highly effective for extracting a broad range of lipids, including the relatively polar PA, from complex biological matrices.

-

Why an Internal Standard? The use of a non-endogenous PA species (like 17:0-PA) is a critical self-validating step. It accounts for variations in extraction efficiency, sample loss, and instrument response, ensuring accurate and reproducible quantification.

-

Why HILIC? Hydrophilic Interaction Liquid Chromatography provides excellent separation of polar lipids like PA from less polar species, reducing ion suppression and improving sensitivity.[4]

D. Typical Mass Spectrometry Parameters:

| Parameter | Setting | Rationale |

| Ionization Mode | Negative Electrospray (ESI-) | The phosphate group is readily deprotonated, forming a stable negative ion. |

| Scan Type | Full Scan & ddMS2 or PRM | Full scan identifies the precursor ion (m/z for DPPA), while fragmentation (MS2) confirms identity. |

| DPPA [M-H]⁻ m/z | 647.45 | Calculated exact mass of the deprotonated molecule. |

| Expected Fragments | m/z 255.23 (Palmitate) | Characteristic fragments confirm the fatty acid composition. |

Experimental Applications & Protocols

DPPA is used in a variety of in vitro and in cellulo models to probe its biological functions.

Protocol 1: Preparation of DPPA-Containing Liposomes

Liposomes are artificial vesicles used to mimic cell membranes or as delivery vehicles.[10][12][13]

A. Methodology (Thin-Film Hydration): [12][13]

-

Lipid Mixture Preparation: In a round-bottom flask, co-dissolve DPPA and a bulk lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in a chloroform/methanol solvent. A typical molar ratio might be 5-10 mol% DPPA.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[12]

-

Hydration: Add an aqueous buffer (e.g., PBS or Tris) to the flask. Hydrate the film by gentle agitation above the main transition temperature (Tm) of the lipids (for DPPA/DPPC mixtures, >66°C).[10][14] This causes the lipids to swell and form multilamellar vesicles (MLVs).[12]

-

Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

B. Rationale:

-

Co-dissolving Lipids: Ensures a homogenous mixture of DPPA within the bulk lipid matrix in the final liposome bilayer.

-

Hydration Above Tm: Hydrating above the phase transition temperature ensures the lipids are in a fluid state, which is necessary for proper vesicle formation.

Protocol 2: In Cellulo Stimulation and Downstream Analysis

This protocol describes how to treat cultured cells with exogenous DPPA (delivered via liposomes or as a complex with BSA) to study its effect on a signaling pathway.

-

Cell Seeding: Plate cells (e.g., HeLa or NIH-3T3) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal signaling activity, incubate cells in serum-free media for 4-12 hours prior to stimulation.

-

DPPA Stimulation:

-

Prepare DPPA liposomes as described above and dilute to the final desired concentration (e.g., 10-50 µM) in serum-free media.

-

Alternatively, complex DPPA with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery.

-

Add the DPPA preparation to the cells and incubate for the desired time (e.g., 15, 30, 60 minutes).

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Downstream Analysis (Western Blot):

-

Quantify total protein concentration (e.g., BCA assay).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against a phosphorylated target (e.g., Phospho-S6K) and a total protein control (e.g., Total S6K).

-

Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

C. Trustworthiness:

-

Controls are Essential: Include a vehicle control (liposomes without DPPA or BSA alone) to ensure the observed effects are specific to DPPA.

-

Phosphatase Inhibitors: Their inclusion in the lysis buffer is a critical self-validating step to preserve the phosphorylation state of signaling proteins for accurate analysis.

Therapeutic and Drug Development Implications

Given its central role in regulating cell growth and proliferation, the enzymatic machinery that controls DPPA levels is a compelling area for drug development.[5][6][15]

-

Oncology: The PA-mTOR axis is frequently hyperactivated in cancer. Inhibitors of enzymes that produce signaling PA, such as PLD, have been investigated as potential anti-cancer therapeutics.

-

Inflammation: PA has been implicated in the activation of NADPH oxidase in neutrophils, a key event in the inflammatory response.[15] Modulating PA signaling could offer new therapeutic avenues for inflammatory diseases.

-

Biomarker Potential: Altered levels of specific PA species like DPPA in plasma or tissues may serve as biomarkers for diseases characterized by dysregulated lipid signaling.

Conclusion

1,2-Dipalmitoyl-sn-glycerol 3-phosphate is far more than a simple metabolic precursor. It is a highly specific, potent signaling lipid whose unique biophysical properties enable it to regulate membrane structure and a multitude of cellular signaling pathways. A deep understanding of its biochemistry, coupled with robust analytical and experimental methodologies, is crucial for researchers aiming to unravel the complexities of lipid signaling. The continued exploration of DPPA's role in cellular function will undoubtedly uncover new insights into disease pathogenesis and provide novel targets for therapeutic intervention.

References

- Tips on the Analysis of Phosphatidic Acid by the Fluorometric Coupled Enzyme Assay. (n.d.). Google Books.

- Triebl, A., Trötzmüller, M., Eberl, A., Hanel, P., Hartler, J., & Köfeler, H. C. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry.

- Carman, G. M. (2017). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Analytical Biochemistry, 527, 1–3.

- 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium. (n.d.). CymitQuimica.

- Morita, S.-y., Takeuchi, M., Noda, J., & Umeda, M. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. Journal of Lipid Research, 50(8), 1718–1726.

- Augert, G., Blackmore, P. F., & Exton, J. H. (1989). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Journal of Lipid Research, 30(10), 1635–1642.

- This compound. (n.d.). Chemsrc.

- Mykhailova, O., Creanga, D. E., & Gurban, A.-M. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells.

- Wang, X. (2004). Signaling functions of phosphatidic acid. Plant Physiology, 136(1), 2614–2620.

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt. (n.d.). PubChem.

- Illustration of the roles of key lipid signaling molecules—phosphatidic... (n.d.). ResearchGate.

- This compound. (n.d.). MedChemExpress.

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol sodium salt. (n.d.). PubChem.

- English, D. (1996). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Cellular Signalling, 8(5), 341–347.

- Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Phosphatidic acid-mediated signaling. Current Opinion in Plant Biology, 9(5), 506–511.

- Carman, G. M., & Henry, S. A. (2007). Phosphatidic Acid Plays a Central Role in the Transcriptional Regulation of Glycerophospholipid Synthesis in Saccharomyces cerevisiae. Journal of Biological Chemistry, 282(52), 37293–37297.

- Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research. (n.d.). BOC Sciences.

- Shedding light on phosphatidic acid signaling with chemical tools. (2021, June 17). YouTube.

- Athenstaedt, K., & Daum, G. (1999). Phosphatidic acid, a key intermediate in lipid metabolism. European Journal of Biochemistry, 266(1), 1–16.

- Cell assay, fix and stain (DAPI, Phalloidin). (n.d.). DRSC/TRiP Functional Genomics Resources.

- Tanguy, E., Wang, A., & Baskin, J. M. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. The FEBS Journal.

- Estrela-Lopis, I., Brezesinski, G., & Möhwald, H. (2004). Dipalmitoyl-phosphatidylcholine/phospholipase D interactions investigated with polarization-modulated infrared reflection absorption spectroscopy. Chembiochem, 5(1), 79–85.

- DAPI Protocol for Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.

- Shioiri, T. (2006). Diphenyl Phosphorazidate (DPPA)

- Methods for the preparation of liposomes. (n.d.). Google Patents.

- Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Scientia Pharmaceutica, 84(2), 241–257.

- A comprehensive protocol for PDMS fabrication for use in cell culture. (2025). PubMed.

- Preparing Liposome Mixtures with Nippon Fine Chemical's High-purity Phospholipids and Presome® Series. (n.d.). TCI Chemicals (India) Pvt. Ltd.

- Protocols for Cell culture techniques. (n.d.). Abcam.

- Cazzolla, A. (2023, July 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io.

Sources

- 1. Phosphatidic Acid Plays a Central Role in the Transcriptional Regulation of Glycerophospholipid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Phosphatidic acid, a key intermediate in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CAS#:169051-60-9 | this compound | Chemsrc [chemsrc.com]

- 10. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipalmitoyl-phosphatidylcholine/phospholipase D interactions investigated with polarization-modulated infrared reflection absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 14. EP2480208A1 - Methods for the preparation of liposomes - Google Patents [patents.google.com]

- 15. Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Self-Assembly of 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) Sodium Salt in Aqueous Solution

Foreword: Harnessing the Architectural Propensity of Phospholipids for Advanced Applications

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the self-assembly of 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) sodium salt. As a key player in the realm of phospholipids, DPPA's unique physicochemical characteristics make it a molecule of significant interest for a myriad of applications, from drug delivery systems to the fundamental study of biological membranes.[1][2][3] This document is designed to not only provide a thorough understanding of the principles governing DPPA's self-assembly in aqueous environments but also to equip you with the practical knowledge to manipulate and characterize these structures for your specific research and development needs. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for robust and reproducible results.

The DPPA Molecule: A Structural and Physicochemical Overview

1,2-Dipalmitoyl-sn-glycero-3-phosphate, a phosphatidic acid (PA), is an anionic phospholipid characterized by a glycerol backbone, two saturated 16-carbon palmitoyl chains, and a phosphate headgroup. The sodium salt of DPPA is particularly relevant for its behavior in aqueous solutions, where it readily self-assembles into ordered structures.

The amphiphilic nature of DPPA, with its hydrophobic acyl chains and hydrophilic phosphate headgroup, is the primary driver of its self-assembly.[4] The geometry of the molecule, with a small headgroup relative to its two fatty acid tails, is proposed to favor the formation of negatively curved membranes.[5]

Key Physicochemical Properties of DPPA:

| Property | Value | Significance |

| Molecular Weight | 670.86 g/mol | Essential for molar concentration calculations in solution preparation. |

| Main Phase Transition Temperature (Tm) | ~58-67°C | The temperature at which the lipid transitions from a gel-like, ordered state to a liquid-crystalline, fluid state.[6][7] This is a critical parameter for vesicle preparation and stability. |

| Headgroup pKa | pKa1 ~3-4, pKa2 ~8-9 | The ionization state of the phosphate headgroup is pH-dependent, influencing intermolecular interactions and the overall charge of the self-assembled structure.[8][9][10] |

| Critical Aggregation Concentration (CAC) | Varies | The concentration above which DPPA molecules spontaneously assemble into larger structures. This is influenced by temperature, pH, and ionic strength. |

The Energetics of Self-Assembly: A Dance of Forces

The spontaneous formation of organized structures by DPPA in water is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic acyl chains and water molecules. This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.

A Glimpse into the Supramolecular Forces at Play:

-

Hydrophobic Interactions: The sequestration of the palmitoyl chains away from water into the core of the assembly is entropically favorable.

-

Van der Waals Forces: These attractive forces between the closely packed acyl chains contribute to the stability of the assembled structure, particularly in the gel phase below the Tm.[11]

-

Electrostatic Interactions: The negatively charged phosphate headgroups experience repulsive forces. These are modulated by the pH of the solution and the presence of counterions (like Na+), which can screen the charges and influence the packing of the lipid molecules.[12][13][14]

-

Hydrogen Bonding: The phosphate headgroup can act as both a hydrogen bond donor and acceptor, contributing to the network of interactions at the lipid-water interface.[14]

The interplay of these forces dictates the final morphology of the self-assembled structures, which are typically bilayer vesicles, also known as liposomes.

Factors Influencing DPPA Self-Assembly: A Guide to Controlled Morphologies

The ability to control the size, lamellarity (number of bilayers), and stability of DPPA assemblies is paramount for their application. This control is achieved by carefully manipulating the experimental conditions.

The Pivotal Role of Temperature

Temperature is arguably the most critical parameter in the self-assembly of DPPA. The main phase transition temperature (Tm) marks a significant change in the physical properties of the lipid bilayer.[11]

-

Below Tm (Gel Phase, Lβ'): The acyl chains are in a highly ordered, all-trans conformation, resulting in a rigid and less permeable bilayer.

-

Above Tm (Liquid Crystalline Phase, Lα): The acyl chains are in a disordered, fluid state with rotational and lateral mobility, leading to a more flexible and permeable bilayer.[7][15][16]

Experimental Insight: For the formation of stable, unilamellar vesicles, it is crucial to perform the hydration and processing steps at a temperature significantly above the Tm of DPPA (~66°C).[7] This ensures that the lipid film is sufficiently fluid to hydrate and form well-defined vesicles.

The Influence of pH and Headgroup Ionization

The phosphate headgroup of DPPA has two dissociable protons, meaning its charge can range from 0 to -2 depending on the pH of the aqueous solution.[13] This charge state profoundly impacts the electrostatic repulsion between headgroups, thereby influencing the packing density and stability of the resulting vesicles.

-

Low pH (pH < pKa1): The headgroup is fully protonated (neutral charge).

-

Intermediate pH (pKa1 < pH < pKa2): The headgroup carries a single negative charge.

-

High pH (pH > pKa2): The headgroup is doubly deprotonated, carrying a charge of -2.[8][9]

Practical Implication: The choice of buffer and its pH is a critical experimental parameter. For many biological applications, a pH of 7.4 is used, where the DPPA headgroup will be predominantly singly charged. It's important to consider that the local pH at the bilayer surface can differ from the bulk pH.

The Impact of Ionic Strength and Counterions

The presence of electrolytes in the aqueous solution can modulate the electrostatic interactions between the negatively charged DPPA headgroups. Cations, such as the Na+ from the DPPA salt or from the buffer, can act as counterions, screening the electrostatic repulsion and allowing for tighter packing of the lipid molecules. Divalent cations like Ca2+ can have an even more pronounced effect, potentially inducing phase separation and altering membrane properties.[12][13]

Experimental Protocols for the Preparation and Characterization of DPPA Vesicles

This section provides detailed, field-proven methodologies for the preparation and characterization of DPPA vesicles. The rationale behind each step is explained to ensure a deep understanding of the process.

Preparation of DPPA Vesicles via the Thin-Film Hydration Method

This is a robust and widely used method for producing multilamellar vesicles (MLVs), which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]

Workflow Diagram:

Caption: Workflow for preparing DPPA vesicles.

Step-by-Step Protocol:

-

Dissolution: Dissolve a known quantity of DPPA sodium salt in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. The choice of solvent is critical to ensure complete dissolution of the lipid.

-

Film Formation: Slowly evaporate the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask, maximizing the surface area for hydration.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent, which could otherwise be cytotoxic or alter the properties of the vesicles.

-

Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. Crucially, the temperature of the buffer and the flask should be maintained above the Tm of DPPA (e.g., 70°C). Gently agitate the flask to facilitate the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[7]

-

Size Reduction (Optional):

-

Sonication for SUVs: To produce small unilamellar vesicles (typically < 100 nm), the MLV suspension can be sonicated using a probe sonicator. This high-energy process can, however, lead to lipid degradation and contamination from the probe tip.

-

Extrusion for LUVs: For more uniform, large unilamellar vesicles (typically 100-200 nm), the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size using a lipid extruder. This is the preferred method for producing vesicles with a narrow size distribution.

-

Characterization of DPPA Vesicles

A multi-pronged approach is necessary to fully characterize the prepared DPPA vesicles.

DLS is a non-invasive technique used to determine the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[17][18][19][20] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[18]

Experimental Protocol:

-

Dilute the vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform multiple measurements to ensure reproducibility.

-

Analyze the correlation function to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse population.[21]

Data Interpretation: DLS provides the hydrodynamic diameter, which includes the lipid bilayer and the associated water layer. It is a powerful tool for routine quality control and for assessing the stability of the vesicle suspension over time.[19][20]

TEM provides direct visualization of the morphology and lamellarity of the vesicles.[22] Cryo-TEM, where the sample is flash-frozen, is particularly useful as it preserves the native hydrated state of the vesicles.[23][24]

Workflow Diagram:

Caption: General workflow for TEM analysis of vesicles.

Experimental Protocol (Negative Staining):

-

Place a drop of the diluted vesicle suspension onto a carbon-coated TEM grid.

-

After a brief incubation, blot off the excess liquid.

-

Add a drop of a heavy metal staining solution (e.g., 2% uranyl acetate). The stain will surround the vesicles, providing contrast.

-

Blot off the excess stain and allow the grid to air dry.

-

Image the grid in the TEM.

Data Interpretation: TEM images can confirm the spherical morphology of the vesicles and differentiate between unilamellar and multilamellar structures.

DSC is a powerful thermal analysis technique used to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[25][26][27] This provides insights into the packing and ordering of the lipid acyl chains.

Experimental Protocol:

-

Accurately weigh a small amount of the vesicle suspension into a DSC pan.

-

Place an equal volume of buffer in a reference pan.

-

Seal the pans and place them in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected Tm of DPPA.

-

Record the differential heat flow as a function of temperature.

Data Interpretation: The DSC thermogram will show an endothermic peak at the Tm. The sharpness of the peak is indicative of the cooperativity of the transition. The Tm can be affected by the incorporation of other molecules into the bilayer.[28] A single, sharp peak for DPPA liposomes is indicative of a unilamellar structure.[6]

SAXS is a technique that provides detailed structural information about the lipid bilayer, such as its thickness and electron density profile.[29][30][31][32][33] It is particularly useful for studying the lamellar organization of lipid assemblies.

Applications in Research and Drug Development

The self-assembled structures of DPPA are not merely of academic interest; they have significant potential in various applications:

-

Drug Delivery: The bilayer of DPPA vesicles can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (within the bilayer) drugs, protecting them from degradation and enabling targeted delivery.[2]

-

Model Membranes: DPPA vesicles serve as excellent models for studying lipid-protein interactions and the biophysical properties of biological membranes.[7]

-

Signal Transduction Research: As a key component of cellular signaling pathways, understanding the biophysical behavior of phosphatidic acid is crucial.[5][10][12][13]

Conclusion and Future Outlook

The self-assembly of 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt is a fascinating and highly tunable process. By understanding and controlling the interplay of molecular structure, thermodynamics, and experimental conditions, researchers can create well-defined nanostructures for a wide range of advanced applications. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of DPPA vesicles, empowering scientists and drug development professionals to harness the full potential of this versatile phospholipid. As our understanding of the intricate behaviors of lipid assemblies continues to grow, so too will the sophistication and efficacy of the technologies they enable.

References

-

Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. (n.d.). IUCr Journals. [Link]

-

Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (2019). PubMed. [Link]

-

Phosphatidic acid domains in membranes: effect of divalent counterions. (2007). PubMed. [Link]

-

Lipid bilayer structure refinement with SAXS/SANS based restrained ensemble molecular dynamics. (n.d.). ChemRxiv. [Link]

-

X-ray scattering from unilamellar lipid vesicles. (n.d.). IUCr Journals. [Link]

-

Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions. (2007). PMC. [Link]

-

Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. (n.d.). PMC. [Link]

-

X-ray scattering methods for studying lipid bilayers. (n.d.). University of Regensburg. [Link]

-

Differential Scanning Calorimetry of Dipalmitoyl Phosphatidylcholine Analogues and of Their Interaction Products With Basic Polypeptides. (n.d.). PubMed. [Link]

-

Differential scanning calorimetry (DSC) of DPPC and DC 8,9 PC... (n.d.). ResearchGate. [Link]

-

Ionization State and Structure of l -1,2-Dipalmitoylphosphatidylglycerol Monolayers at the Liquid/Air Interface. (2017). ResearchGate. [Link]

-

Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (2019). Semantic Scholar. [Link]

-

Cation effects on phosphatidic acid monolayers at various pH conditions. (2017). ResearchGate. [Link]

-

Thermodynamic parameters of the main phase transition of DPPA... (n.d.). ResearchGate. [Link]

-

Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. (2018). PMC. [Link]

-

Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. (n.d.). PMC. [Link]

-

DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C. (2024). National Institutes of Health. [Link]

-

Application of polydopamine in tumor targeted drug delivery system and its drug release behavior. (2018). PubMed. [Link]

-

Diphenylphosphoryl azide. (n.d.). Wikipedia. [Link]

-

Effect of Ions on the Organization of Phosphatidylcholine/Phosphatidic Acid Bilayers. (n.d.). National Institutes of Health. [Link]

-

Characterization of liposomes. (A) Dynamic light scattering (DLS) of... (n.d.). ResearchGate. [Link]

-

DSC curves obtained during a the isothermal step, and b succeeding... (n.d.). ResearchGate. [Link]

-

Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. (2022). PMC. [Link]

-

Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. (n.d.). News-Medical.Net. [Link]

-

(Cryo)Transmission Electron Microscopy of Phospholipid Model Membranes Interacting with Amphiphilic and Polyphilic Molecules. (2017). MDPI. [Link]

-

Supramolecular Self-Assembly of Dipalmitoylphosphatidylcholine and Carbon Nanotubes: A Dissipative Particle Dynamics Simulation Study. (2022). MDPI. [Link]

-

Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. (2021). PubMed. [Link]

-

Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. (n.d.). ResearchGate. [Link]

-

Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. (2015). AZoM.com. [Link]

-

Supplementary material Fig.1: Liposome size distributions measured by dynamic light scattering (DLS) for extrusion through (a) 1. (n.d.). Royal Society of Chemistry. [Link]

-

Protocol for electron microscopy ultrastructural localization of the fusogenic lipid phosphatidic acid on plasma membrane sheets from chromaffin cells. (2021). PMC. [Link]

-

Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers. (2023). eLife. [Link]

-

Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). National Institutes of Health. [Link]

-

(PDF) Transmission Electron Microscopy Of Lipid Vesicles For Drug Delivery. (2011). ResearchGate. [Link]

-

Ionization properties of phosphatidylinositol polyphosphates in mixed model membranes. (2009). PubMed. [Link]

-

Using Diphenylphosphoryl Azide (DPPA) for the Facile Synthesis of Biodegradable Antiseptic Random Copolypeptides. (n.d.). ResearchGate. [Link]

-

DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I. (2018). YouTube. [Link]

-

New Insights into Self-Organization of a Model Lipid Mixture and Quantification of Its Adsorption on Spherical Polymer Particles. (n.d.). ResearchGate. [Link]

-

Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2024). ResearchGate. [Link]

-

Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (n.d.). MDPI. [Link]

-

pH Effects on Electrospray Ionization Efficiency. (n.d.). PubMed. [Link]

-

What Is The Transition Temperature Of The Lipid? (n.d.). Avanti Polar Lipids. [Link]

-

Recent Development of Diphenyl Phosphorazidate (DPPA) as a Synthetic Reagent. (n.d.). Semantic Scholar. [Link]

-

Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. (n.d.). PMC. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Application of polydopamine in tumor targeted drug delivery system and its drug release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Phosphatidic acid domains in membranes: effect of divalent counterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Ions on the Organization of Phosphatidylcholine/Phosphatidic Acid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 20. news-medical.net [news-medical.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers [elifesciences.org]

- 25. Differential scanning calorimetry of dipalmitoyl phosphatidylcholine analogues and of their interaction products with basic polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 28. researchgate.net [researchgate.net]

- 29. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemrxiv.org [chemrxiv.org]

- 31. journals.iucr.org [journals.iucr.org]

- 32. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. solvation.de [solvation.de]

Thermotropic behavior of DPPA lipid bilayers

An In-Depth Technical Guide to the Thermotropic Behavior of Dipalmitoylphosphatidic Acid (DPPA) Lipid Bilayers

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the thermotropic behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) lipid bilayers, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing the phase transitions of DPPA, the critical influence of environmental factors such as pH and ion interactions, and the advanced analytical techniques employed to characterize these phenomena. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower robust experimental design and interpretation.

The Unique Position of DPPA in Membrane Biophysics

Dipalmitoylphosphatidic acid (DPPA) is a phospholipid of significant interest in the study of biological membranes and the development of lipid-based drug delivery systems.[1][2][3][4] Its simple headgroup, a single phosphate moiety, confers a net negative charge and makes it highly sensitive to the local chemical environment. This sensitivity is at the heart of its complex thermotropic behavior, which is the focus of this guide. Understanding how DPPA bilayers respond to changes in temperature is crucial for elucidating the behavior of cellular membranes and for designing stimuli-responsive nanocarriers for therapeutic agents.[5]

Fundamentals of Thermotropic Phase Behavior in Lipid Bilayers

Phospholipid bilayers, including those composed of DPPA, exhibit distinct physical states or phases as a function of temperature.[6][7] These phases are primarily defined by the conformational order of the lipid acyl chains.

-

Gel Phase (Lβ') : At low temperatures, the hydrocarbon chains are in a highly ordered, all-trans conformation, leading to a tightly packed and rigid bilayer structure.[8]

-

Liquid-Crystalline Phase (Lα) : At higher temperatures, the acyl chains become disordered with gauche conformations, resulting in a more fluid and expanded bilayer.[8]

The transition between these two primary phases is a critical event known as the main phase transition (Tm) . For DPPA, this transition is highly cooperative, meaning that the lipid molecules transition from the gel to the liquid-crystalline phase in a very narrow temperature range.[9]

Critical Environmental Factors Modulating DPPA Thermotropic Behavior

The phase behavior of DPPA is exquisitely sensitive to its surroundings, particularly pH and the presence of ions. This sensitivity stems from the ionizable phosphate headgroup.

The Profound Impact of pH

The protonation state of the DPPA phosphate headgroup is governed by the pH of the aqueous environment. The phosphate group has two pKa values, leading to three possible protonation states. Changes in pH alter the charge of the headgroup, which in turn significantly affects the electrostatic interactions between adjacent lipid molecules and the overall packing of the bilayer.[10] This directly influences the main phase transition temperature (Tm). For instance, an increase in pH leads to deprotonation of the phosphate group, increasing intermolecular repulsion and generally lowering the Tm. The ionization of the headgroup can be monitored by observing the shift in Tm as a function of pH.[11]

The Role of Cation Interactions

The negatively charged surface of DPPA bilayers readily interacts with cations in the surrounding medium. The binding of cations can neutralize the headgroup charge, reducing electrostatic repulsion and thereby increasing the Tm. The extent of this effect depends on the type and concentration of the cation. Divalent cations like Ca²⁺ and Mg²⁺ are known to bind more strongly to phosphate groups than monovalent cations like Na⁺ and K⁺, leading to more significant shifts in the phase transition temperature.[12][13][14] This interaction is crucial in biological systems where local ion concentrations can fluctuate.

Below is a diagram illustrating the influence of pH and cations on the DPPA lipid headgroup and the resulting effect on bilayer packing.

Caption: Influence of pH and cations on DPPA headgroup and bilayer packing.

Advanced Analytical Techniques for Characterization

A multi-faceted approach employing various analytical techniques is essential for a thorough understanding of the thermotropic behavior of DPPA bilayers.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying phase transitions in lipid bilayers.[15][16][17] It measures the heat flow into or out of a sample as a function of temperature, allowing for the direct determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[18]

Experimental Protocol: DSC Analysis of DPPA Liposomes

-

Liposome Preparation :

-

Dissolve DPPA in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Place the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer (of a specific pH and ionic strength) at a temperature above the expected Tm of DPPA.

-

Vortex the suspension to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles, the suspension can be subjected to sonication or extrusion.[1][2][3][9]

-

-

DSC Measurement :

-

Accurately weigh a known amount of the liposome suspension into an aluminum DSC pan.

-

Use the same buffer as a reference in another pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the Tm.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis :

-

The peak of the endotherm corresponds to the main phase transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Table 1: Typical Thermotropic Parameters for DPPA Bilayers

| Condition | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| Neutral pH | ~66 | Varies with preparation |

| Acidic pH | Higher than neutral pH | Varies with preparation |

| Basic pH | Lower than neutral pH | Varies with preparation |

| + Divalent Cations | Significantly higher than neutral pH | Varies with preparation |

Note: Absolute values can vary depending on the specific experimental conditions (e.g., buffer composition, lipid concentration, and vesicle size). The value of ~66°C is reported for DPPA liposomes.[1][19]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-invasive technique that provides information about the conformational state of the lipid acyl chains.[20][21][22] The stretching vibrations of the methylene (CH₂) groups are particularly sensitive to the trans/gauche conformational changes that occur during the phase transition.[8][23]

Experimental Protocol: FTIR Analysis of DPPA Bilayers

-

Sample Preparation : Prepare DPPA liposomes as described for DSC.

-

FTIR Measurement :

-

Place a small aliquot of the liposome suspension between two CaF₂ or BaF₂ windows separated by a thin spacer.

-

Mount the windows in a temperature-controlled cell within the FTIR spectrometer.

-

Record FTIR spectra over a range of temperatures, equilibrating at each temperature before measurement.

-

-

Data Analysis :

-

Monitor the frequency of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) stretching bands of the methylene groups (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively).

-

A sharp increase in the frequency of these bands indicates the transition from the ordered gel phase to the disordered liquid-crystalline phase.[24]

-

Caption: FTIR workflow for monitoring DPPA phase transitions.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the structural parameters of lipid bilayers, such as lamellar repeat distance (d-spacing), hydrocarbon chain packing, and area per lipid molecule.[25][26][27][28][29]

Experimental Protocol: XRD Analysis of DPPA Multilayers

-

Sample Preparation :

-

Prepare a concentrated, oriented sample of DPPA multilayers on a solid substrate (e.g., glass or silicon wafer). This can be achieved by slowly evaporating the solvent from a lipid solution deposited on the substrate.

-

Hydrate the sample in a controlled humidity and temperature chamber.

-

-

XRD Measurement :

-

Mount the sample in an X-ray diffractometer.

-

Direct a collimated X-ray beam onto the sample.

-

Record the diffraction pattern at different temperatures, allowing the sample to equilibrate at each temperature.

-

-

Data Analysis :

-

Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing).

-

Wide-angle X-ray scattering (WAXS) reveals information about the packing of the hydrocarbon chains. A sharp peak indicates ordered gel-phase packing, while a broad, diffuse peak is characteristic of the disordered liquid-crystalline phase.

-

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of supported lipid bilayers with nanometer resolution.[30][31][32] It can be used to observe phase separation and changes in bilayer morphology as a function of temperature.

Experimental Protocol: AFM Imaging of Supported DPPA Bilayers

-

Substrate Preparation : Use a clean, atomically flat substrate such as mica.

-

Supported Bilayer Formation :

-

Prepare small unilamellar vesicles (SUVs) of DPPA by sonication or extrusion.

-

Deposit the SUV suspension onto the mica substrate. The vesicles will adsorb, rupture, and fuse to form a continuous supported lipid bilayer.

-

-

AFM Imaging :

-

Mount the substrate in the AFM instrument in a fluid cell containing the desired buffer.

-

Use a temperature-controlled stage to vary the sample temperature.

-

Image the bilayer surface in tapping mode to minimize damage to the soft lipid structure.

-

-

Data Analysis :

-

Analyze the AFM images to identify different lipid phases based on their height differences.

-

Monitor changes in the domain structure and bilayer defects as the temperature is scanned through the phase transition.

-

Fluorescence Anisotropy

Fluorescence anisotropy (also known as fluorescence polarization) is a technique used to measure the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[33][34][35] This provides a measure of the local membrane fluidity.

Experimental Protocol: Fluorescence Anisotropy of DPPA Vesicles

-

Probe Incorporation : Incorporate a lipophilic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) into the DPPA liposomes during their preparation.

-

Anisotropy Measurement :

-

Place the liposome suspension in a temperature-controlled cuvette in a fluorescence spectrometer equipped with polarizers.

-

Excite the sample with vertically polarized light.

-

Measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument correction factor.

-

-

Data Analysis :

-

Plot the fluorescence anisotropy as a function of temperature.

-

A sharp decrease in anisotropy indicates an increase in membrane fluidity, corresponding to the gel-to-liquid-crystalline phase transition.[36]

-

Implications for Drug Development

The thermotropic behavior of DPPA is highly relevant to the field of drug delivery.[5] Liposomes containing DPPA can be engineered to be thermosensitive. By designing liposomes that undergo a phase transition at a temperature slightly above physiological temperature (e.g., 40-42 °C), it is possible to trigger the release of encapsulated drugs at a target site through localized hyperthermia. The change in bilayer permeability at the phase transition allows for the controlled release of the therapeutic payload. Furthermore, the pH sensitivity of DPPA can be exploited for drug release in acidic tumor microenvironments.[5]

Conclusion

The thermotropic behavior of DPPA lipid bilayers is a complex and fascinating phenomenon governed by the interplay of temperature, pH, and ionic interactions. A thorough understanding of these principles, facilitated by a suite of advanced analytical techniques, is essential for researchers in membrane biophysics and for the rational design of innovative drug delivery systems. The ability to precisely control the phase behavior of DPPA bilayers opens up exciting possibilities for the development of targeted and stimuli-responsive therapies.

References

-

Tokutomi, S., & Ohnishi, S. (1981). The effect of pH on the phase transition temperature of dipalmitoylphosphatidylcholine-palmitic acid liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 642(2), 387-396. [Link]

-

Sakaguchi, H. (1989). Very Large Cooperative Phenomena on the Main Phase Transition of L-α-Dipalmitoylphosphatidic Acid During the Cooling Process. Chemistry Letters, 18(9), 1691-1694. [Link]

-

Nagle, J. F., Zhang, R., Tristram-Nagle, S., Sun, W., Petrache, H. I., & Suter, R. M. (1996). X-ray structure determination of fully hydrated L alpha phase dipalmitoylphosphatidylcholine bilayers. Biophysical journal, 70(3), 1419–1431. [Link]

-

MacDonald, R. C., Simon, S. A., & Baer, E. (1976). Ionic influences on the phase transition of dipalmitoylphosphatidylserine. Biochemistry, 15(4), 885–891. [Link]

-

Cameron, D. G., Casal, H. L., Mantsch, H. H., Boulanger, Y., & Smith, I. C. (1981). The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids. Biophysical journal, 35(1), 1–16. [Link]

-

Cameron, D. G., Casal, H. L., Mantsch, H. H., Boulanger, Y., & Smith, I. C. (1981). The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids. Biophysical Journal, 35(1), 1-16. [Link]

-

Harutyunyan, L., et al. (2014). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

-

Zhang, Y., et al. (2016). Cation effects on phosphatidic acid monolayers at various pH conditions. Langmuir, 32(31), 7865-7873. [Link]

-

Chiang, Y. L., Costa, L. T., & Chen, P. J. (2007). The structure and stability of phospholipid bilayers by atomic force microscopy. The journal of physical chemistry. B, 111(38), 11246–11254. [Link]

-

Harutyunyan, L., et al. (2015). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

-

Singh, S., & Keller, D. J. (1991). Atomic force microscopy of supported planar membrane bilayers. Biophysical journal, 60(6), 1401–1410. [Link]

-

Auger, M., et al. (1990). Effects of pH and cholesterol on DMPA membranes: a solid state 2H- and 31P-NMR study. Biochemistry, 29(8), 2175-2183. [Link]

-

Harutyunyan, L., et al. (2015). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

-

Melcr, J., et al. (2020). Structural Effects of Cation Binding to DPPC Monolayers. Langmuir, 36(49), 15034-15045. [Link]

-

Creative Biolabs. (n.d.). Fluorescence Polarization Anisotropy (FPA). [Link]

-

Tero, M. (2013). Illustration of phase transition of a phospholipid model membrane induced by temperature variation. ResearchGate. [Link]

-

Picas, L., et al. (2008). Atomic force microscopy of supported lipid bilayers. Nature protocols, 3(10), 1654–1659. [Link]

-

Harutyunyan, L., et al. (2014). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

-

MacDonald, R. C., Simon, S. A., & Baer, E. (1976). Ionic influences on the phase transition of dipalmitoylphosphatidylserine. Biochemistry, 15(4), 885–891. [Link]

-

ResearchGate. (n.d.). DSC heating thermograms for the system DMPA:DMPE at different molar... [Link]

-

Vlasova, I. I., & Salomatina, E. V. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4811. [Link]

-

ResearchGate. (n.d.). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. [Link]

-

Disalvo, E. A., et al. (2020). Probing Thermotropic Phase Behavior of Dipalmitoylphosphatidylcholine Bilayers from Electrical and Topographic Data in a Horizontal Black Lipid Membrane Model. Langmuir, 36(6), 1545-1554. [Link]

-

Tzanov, T., & Vasileva-Tonkova, E. (2018). Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. Molecules, 23(11), 2948. [Link]

-

Kulig, W., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International Journal of Molecular Sciences, 22(21), 11571. [Link]

-

Sciortino, G., et al. (2023). Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy. Applied Sciences, 13(17), 9821. [Link]

-

Unsay, J. D., Cosentino, K., & García-Sáez, A. J. (2022). Atomic Force Microscopy Imaging & Force Spectroscopy Of Supported Lipid Bilayers. YouTube. [Link]

-

Ueno, M. (2014). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Membranes, 4(3), 520–543. [Link]

-

Tristram-Nagle, S., et al. (2001). Structure of Gel Phase DMPC Determined by X-Ray Diffraction. Biophysical Journal, 80(1), 209-216. [Link]

-

Tristram-Nagle, S., et al. (2001). Structure of gel phase DMPC determined by X-ray diffraction. Biophysical journal, 80(1), 209–216. [Link]

-

Liu, J., et al. (1998). Effect of pH on the Interfacial Tension of Lipid Bilayer Membrane. Biophysical Journal, 75(4), 1953-1957. [Link]

-

Connell, S. D., & Smith, D. A. (2006). Atomic force microscopy of phase separation on ruptured, giant unilamellar vesicles. Biophysical journal, 90(3), 937–946. [Link]

-

Nagle, J. F., et al. (2015). Structure of gel phase DPPC determined by X-ray diffraction. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 18-27. [Link]

-

Jagiełło, K., et al. (2024). DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C. International Journal of Molecular Sciences, 25(15), 8031. [Link]

-

HORIBA. (n.d.). What is Fluorescence Anisotropy or Fluorescence Polarization?. [Link]

-

Nanomicrospheres. (n.d.). Understanding Fluorescence Polarization Anisotropy: Principles and Applications in Bioimaging. [Link]

-

Vetri, V., et al. (2018). Fluorescence anisotropy imaging in drug discovery. Expert opinion on drug discovery, 13(10), 947–958. [Link]

-

Böckmann, R. A., & de Groot, B. L. (2018). Membrane–Ion Interactions. Biological chemistry, 399(1), 1–14. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 2 mg/mL phospholipid standard mixture (39% PC, 22%... [Link]

-

Wolkers, W. F., & Oldenhof, H. (2015). Biomedical FTIR Spectroscopy of Lipids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Yilmaz, M. T., et al. (2017). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi. PloS one, 12(1), e0170611. [Link]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Current protocols in immunology, 101(1), A.3J.1–A.3J.12. [Link]

-

The Huck Institutes. (n.d.). Differential Scanning Calorimetry. [Link]

-

Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-5. [Link]

-

Wang, C., et al. (2022). PDA-Based Drug Delivery Nanosystems: A Potential Approach for Glioma Treatment. International journal of nanomedicine, 17, 3753–3775. [Link]

-

Chen, G., et al. (2022). Analyzing the effect of ion binding to the membrane-surface on regulating the light-induced transthylakoid electric potential (ΔΨm). Frontiers in Plant Science, 13, 931720. [Link]

-

ResearchGate. (n.d.). Specific Ion Binding at Phospholipid Membrane Surfaces. [Link]

-

Chemistry LibreTexts. (2021). 17.4: X-ray Diffraction. [Link]

Sources

- 1. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDA-Based Drug Delivery Nanosystems: A Potential Approach for Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of pH and cholesterol on DMPA membranes: a solid state 2H- and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ionic influences on the phase transition of dipalmitoylphosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Effects of Cation Binding to DPPC Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane–Ion Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. Differential Scanning Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. researchgate.net [researchgate.net]

- 20. The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]